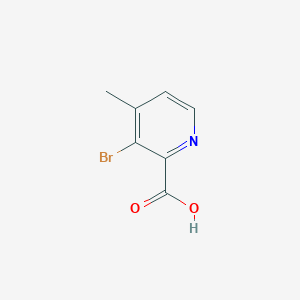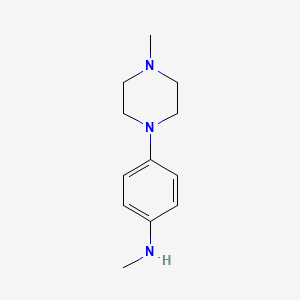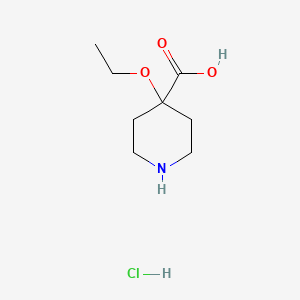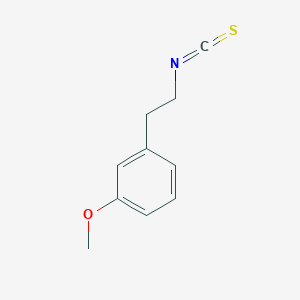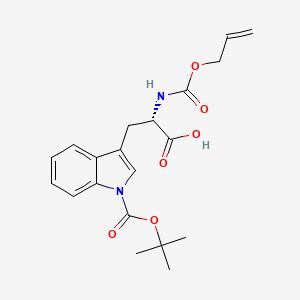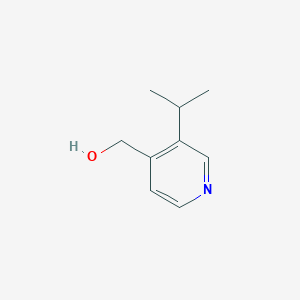
(3-Isopropylpyridin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Isopropylpyridin-4-yl)methanol is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine, featuring an isopropyl group at the 3-position and a hydroxymethyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropylpyridin-4-yl)methanol typically involves the reduction of corresponding pyridine derivatives. One common method includes the reduction of 3-isopropyl-4-pyridinecarboxaldehyde using sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol . The reaction is usually carried out at room temperature and yields the desired alcohol after purification.
Industrial Production Methods: Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) pressure is another viable method for large-scale production .
化学反应分析
Types of Reactions: (3-Isopropylpyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of a base like pyridine at room temperature.
Major Products Formed:
- Oxidation yields (3-Isopropylpyridin-4-yl)carboxylic acid.
- Reduction yields (3-Isopropylpyridin-4-yl)methane.
- Substitution with SOCl2 yields (3-Isopropylpyridin-4-yl)methyl chloride .
科学研究应用
(3-Isopropylpyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other specialty chemicals
作用机制
The mechanism of action of (3-Isopropylpyridin-4-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
相似化合物的比较
(3-Isopropylpyridine): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
(4-Pyridinemethanol): Lacks the isopropyl group, resulting in different steric and electronic properties.
(3-Methylpyridin-4-yl)methanol: Similar structure but with a methyl group instead of an isopropyl group, leading to different reactivity and applications .
Uniqueness: (3-Isopropylpyridin-4-yl)methanol is unique due to the presence of both the isopropyl and hydroxymethyl groups, which confer distinct steric and electronic properties. These features make it a versatile compound for various chemical transformations and applications.
属性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
(3-propan-2-ylpyridin-4-yl)methanol |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-5-10-4-3-8(9)6-11/h3-5,7,11H,6H2,1-2H3 |
InChI 键 |
YBHZYXKOGHJQLW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CN=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



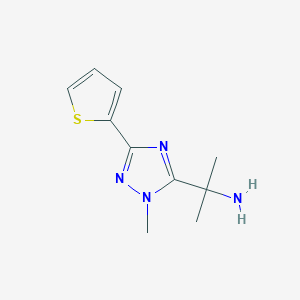
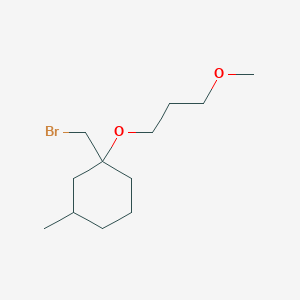
![1H-Pyrazolo[1,2-a]pyridazin-1-one,3-amino-5,6,7,8-tetrahydro-](/img/structure/B13490508.png)
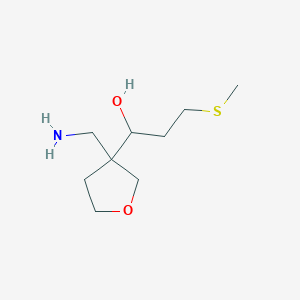

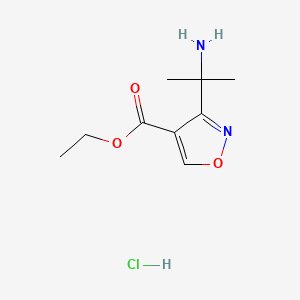
![2-[5-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13490532.png)
![1-(6-Oxa-2,9-diazaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B13490546.png)
